
Tofogliflozin-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tofogliflozin-d5, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₁D₅O₆ and its molecular weight is 391.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the validated analytical methods for quantifying Tofogliflozin-d5 in biological matrices, and how can researchers ensure reproducibility?
- Methodological Guidance : Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards for precise quantification. Validate methods per ICH guidelines, including specificity, linearity, accuracy, and precision assessments. Ensure calibration curves cover expected physiological ranges and include quality controls in each batch . For reproducibility, document detailed protocols (e.g., column type, mobile phase gradients) and share raw data in supplementary materials .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Guidance : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Monitor degradation products via LC-MS and compare with untreated samples. For long-term stability, store aliquots at -80°C, -20°C, and 4°C, and assess stability at predefined intervals (e.g., 0, 3, 6 months). Include isotopically labeled analogs to distinguish degradation from matrix interference .
Q. What isotopic effects might arise from the deuterium substitution in this compound, and how can these be experimentally assessed?
- Methodological Guidance : Deuterium can alter metabolic stability via the kinetic isotope effect. Compare metabolic half-lives of this compound and non-deuterated analogs using liver microsomes or hepatocytes. Use LC-MS to track deuterium retention in metabolites. Control for pH, temperature, and enzyme activity to isolate isotopic effects .
Advanced Research Questions
Q. How can contradictory pharmacokinetic (PK) data for this compound between in vitro and in vivo models be resolved?
- Methodological Guidance : Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Factors like protein binding, tissue distribution, and enterohepatic recirculation may explain differences. Validate models with crossover studies in rodents, measuring plasma and tissue concentrations at multiple timepoints. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .
Q. What strategies optimize the detection of low-abundance this compound metabolites in complex matrices?
- Methodological Guidance : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) or ion mobility spectrometry to separate co-eluting metabolites. Use stable isotope labeling coupled with neutral loss scanning to identify deuterium-containing fragments. Confirm structures via synthetic standards or nuclear magnetic resonance (NMR) if sufficient quantities are isolated .
Q. How can researchers design dose-response studies to evaluate the pharmacodynamic (PD) effects of this compound while minimizing confounding variables?
- Methodological Guidance : Use a randomized, placebo-controlled crossover design with washout periods to mitigate carryover effects. Stratify subjects by baseline biomarkers (e.g., HbA1c, renal function). Apply mixed-effects models to adjust for covariates like diet and concomitant medications. Include pharmacokinetic-pharmacodynamic (PK-PD) modeling to link exposure and response .
Q. What statistical approaches are recommended for meta-analyses of this compound efficacy data across heterogeneous studies?
- Methodological Guidance : Use random-effects models to account for between-study variability. Assess heterogeneity via I² statistics and funnel plots. Perform sensitivity analyses excluding outliers or studies with high risk of bias (e.g., unblinded designs). Predefine subgroup analyses (e.g., diabetic vs. non-diabetic models) in the protocol to avoid data dredging .
Q. Methodological Best Practices
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and statistical code in repositories like Zenodo or Figshare .
- Ethical Reporting : Disclose all conflicts of interest and negative results to avoid publication bias. Follow ARRIVE guidelines for preclinical studies .
属性
分子式 |
C₂₂H₂₁D₅O₆ |
---|---|
分子量 |
391.47 |
同义词 |
(1S,3’R,4’S,5’S,6’R)-6-[[4-(Ethyl-d5)phenyl]methyl]-3’,4’,5’,6’-tetrahydro-6’-(hydroxymethyl)spiro[isobenzofuran-1(3H),2’-[2H]pyran]-3’,4’,5’-triol; CSG 452-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。